N,N'-DISALICYLAL-ETHYLENEDIAMINE IRON(II)
Description
Contextualization within Coordination Chemistry of Schiff Base Ligands
Coordination chemistry explores the physical and chemical properties of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. nih.gov A significant and versatile class of ligands are Schiff bases, named after their discoverer, Hugo Schiff. nih.gov These organic compounds are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. nih.govmdpi.com This reaction forms a characteristic imine or azomethine group (-C=N-). nih.govmedcraveonline.com
Schiff base ligands are widely used in coordination chemistry due to their straightforward synthesis and their ability to form stable complexes with a vast array of metal ions. mdpi.com They can coordinate to the metal center through various points of attachment, often involving nitrogen and oxygen donor atoms, leading to the formation of stable chelate rings. nih.govmedcraveonline.com This structural versatility allows for the construction of complex supramolecular architectures and materials with diverse applications. nih.gov
Significance of Salen-Type Ligands in Transition Metal Chemistry
Within the broad category of Schiff bases, salen-type ligands are of particular importance. mdpi.com The archetypal salen ligand, N,N'-bis(salicylidene)ethylenediamine, is a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. mdpi.comwikipedia.org It is synthesized from the condensation of two equivalents of salicylaldehyde (B1680747) with one equivalent of ethylenediamine (B42938). mdpi.comwikipedia.org The resulting ligand possesses two nitrogen and two oxygen atoms (an N,N,O,O donor set) that are perfectly arranged to form a stable, often square-planar, coordination environment around a central metal ion. medcraveonline.comwikipedia.org
The significance of salen ligands in transition metal chemistry is immense. chemscene.com They are renowned for their ability to coordinate with most transition metals, stabilizing them in various oxidation states. wikipedia.orgwikipedia.org The rigid and planar structure of the metal-salen framework imparts considerable stability to the complex. chemscene.com Furthermore, the salen ligand's structure can be easily modified by using different diamines or by adding substituents to the salicylaldehyde rings. mdpi.comwikipedia.org These modifications allow chemists to fine-tune the steric and electronic properties of the metal complex, which is a crucial strategy for developing highly active and selective catalysts for organic synthesis and other applications. wikipedia.orgchemscene.com
Table 1: Physicochemical Properties of N,N'-Bis(salicylidene)ethylenediamine (Salen Ligand) This table presents key properties of the metal-free ligand.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₆N₂O₂ | wikipedia.org |
| Molar Mass | 268.32 g/mol | wikipedia.org |
| Appearance | Yellow fine crystalline powder | chemicalbook.com |
| Melting Point | 126-128 °C | wikipedia.orgchemicalbook.com |
| IUPAC Name | 2,2'-[Ethane-1,2-diylbis(nitrilomethylidyne)]diphenol | wikipedia.org |
| Solubility | Insoluble in water | chemicalbook.com |
Overview of Iron(II) Complexes as Contemporary Research Subjects
Iron(II) complexes are a major focus of contemporary chemical research due to their fascinating electronic properties, catalytic potential, and relevance to biological systems. royalsocietypublishing.orgrsc.org As one of the most abundant and environmentally benign transition metals, iron presents a cost-effective and less toxic alternative to many catalysts based on precious metals like palladium, rhodium, or platinum. researchgate.net
A particularly compelling area of study for iron(II) complexes is the phenomenon of spin-crossover (SCO). rsc.orgacs.org This is a process where the spin state of the central iron(II) ion can be switched between a low-spin and a high-spin state by external stimuli such as temperature, pressure, or light. royalsocietypublishing.orgrsc.org This bi-stable nature makes SCO compounds promising candidates for the development of molecular switches, data storage devices, and sensors. nih.govrsc.org Iron(II) Schiff base complexes, in particular, are extensively investigated for their SCO behavior, as the ligand's structure can be tailored to influence the transition temperature and cooperativity of the spin change. nih.govrsc.orghep.com.cnrsc.org Additionally, iron(II) complexes have demonstrated high efficiency as catalysts in a variety of important chemical transformations, including atom transfer radical polymerization (ATRP), a powerful method for creating well-defined polymers. researchgate.net
Table 2: Properties of N,N'-Disalicylal-ethylenediamine Iron(II) This table presents key properties of the title complex.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₆FeN₂O₂ | nih.gov |
| Molecular Weight | 324.15 g/mol | nih.gov |
| Monoisotopic Mass | 324.056113 Da | nih.gov |
| IUPAC Name | 2-[[2-[[(2-hydroxyphenyl)methylidene]amino]ethyl]iminomethyl]phenol;iron | nih.gov |
| Common Synonyms | Fe(salen), N,N'-Bis(salicylidene)ethylenediamine iron(II) | nih.govnih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJGISIJWYVWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FeN2O2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743076 | |
| Record name | iron(2+);6-[[2-[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14167-12-5 | |
| Record name | iron(2+);6-[[2-[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Ligand Engineering for N,n Disalicylal Ethylenediamine Iron Ii
Strategic Design and Modification of Salen-Type Ligands
The foundation of the Fe(Salen) complex is the tetradentate Schiff base ligand, N,N'-disalicylal-ethylenediamine (SalenH2). The versatility of this ligand allows for extensive modifications, enabling chemists to systematically alter the steric and electronic environment of the central iron atom. medcraveonline.combohrium.com
Precursor Synthesis and Purification (e.g., salicylaldehyde (B1680747) and ethylenediamine (B42938) condensation)
The synthesis of the SalenH2 ligand is a classic example of Schiff base condensation. wikipedia.org The process typically involves the reaction of two equivalents of salicylaldehyde with one equivalent of ethylenediamine. medcraveonline.com This condensation is generally carried out in a solvent such as ethanol (B145695), often under reflux conditions, to drive the reaction to completion. taylorandfrancis.comchemicalbook.com The aldehyde precursors are generally more reactive than ketones due to lower steric hindrance and greater electrophilicity. medcraveonline.com
Upon reaction, the bright yellow SalenH2 ligand often precipitates from the solution upon cooling. acs.org Purification is typically straightforward and can be achieved by filtering the solid product, washing it with a cold solvent like ethanol to remove unreacted precursors, and subsequent recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield a pure product. chemicalbook.comacs.org The ease of this synthesis is a significant advantage of the salen system. taylorandfrancis.com
Table 1: Typical Reaction Conditions for SalenH2 Ligand Synthesis
| Reactants | Solvent | Conditions | Outcome | Reference |
| Salicylaldehyde, Ethylenediamine | Absolute Ethanol | Stirred at room temperature for 1 hour | 90% yield of Salen ligand | chemicalbook.com |
| Salicylaldehyde, Ethylenediamine | Absolute Ethanol | Reflux for 2 hours | Bright-yellow solid collected after cooling | acs.org |
| Salicylaldehyde, Ethylenediamine | Absolute Ethanol | Reflux for 4 hours | Precipitate collected after cooling | chemicalbook.com |
Ligand Functionalization and Derivatives
For instance, introducing electron-donating or electron-withdrawing substituents on the phenyl rings can tune the Lewis acidity of the iron center. nih.gov Adding bulky groups, such as tert-butyl, can provide stereochemical protection and influence the catalytic activity of the complex. eurjchem.com Halogenation of the salicylidene moieties has been used to enhance the lipophilicity and cellular uptake of iron(III) salen complexes for potential therapeutic applications. nih.gov Furthermore, replacing the ethylene (B1197577) bridge with different diamines can alter the flexibility and coordination geometry of the ligand, which in turn affects the properties of the metal complex. nih.govrsc.org Chiral centers can also be incorporated into the ligand backbone to create chiral complexes for use in asymmetric catalysis. eurjchem.commdpi.com
Table 2: Examples of Salen Ligand Functionalization and Its Purpose
| Modification Location | Substituent/Change | Purpose | Reference |
| Salicylidene Ring (Position 5) | Halogens (F, Cl, Br) | Increase lipophilicity, enhance cellular uptake | nih.gov |
| Salicylidene Ring | tert-Butyl groups | Increase Lewis acidity, provide steric protection | nih.goveurjchem.com |
| Diamine Bridge | Propyl or Butyl backbone | Alter coordination geometry from square-planar toward tetrahedral | nih.gov |
| Diamine Bridge | Phenyl backbone | Create a significantly less Lewis acidic metal center | nih.gov |
| Ligand Framework | Ferrocenophane substituent | Introduce unique electronic and steric properties for catalysis | mdpi.com |
Optimized Reaction Conditions for Iron(II) Complex Formation
The synthesis of N,N'-disalicylal-ethylenediamine iron(II) requires careful control of reaction conditions, primarily due to the sensitivity of the iron(II) oxidation state. While many studies focus on the more stable iron(III) salen complexes, the synthesis of the iron(II) analogue is achievable but necessitates specific precautions. researchgate.netmdpi.com The formation of the complex can often be achieved in situ by reacting the pre-formed ligand with an appropriate iron(II) salt, such as Fe(OAc)2 or Fe(ClO4)2, under an inert atmosphere to prevent oxidation. nih.govmdpi.com
Solvent Effects and Reaction Kinetics
The choice of solvent plays a critical role in the synthesis of Fe(Salen), influencing both the reaction rate and the stability of the final product. Coordinating solvents are often necessary for catalysis. nih.gov Acetonitrile (B52724), for example, is an effective solvent for some catalytic processes involving Fe(Salen) complexes. acs.org However, in the context of Fe(II) synthesis, acetonitrile can also facilitate the rapid oxidation of the iron center to Fe(III) in the presence of dioxygen. researchgate.netmdpi.com
Table 3: Observed Solvent Effects in Fe(Salen) Systems
| Solvent | Observation | Implication | Reference |
| Acetonitrile (MeCN) | Rapid oxidation of [(salen)FeII] to Fe(III) species by dioxygen. | Synthesis of Fe(II) complex requires inert conditions. | researchgate.netmdpi.com |
| Acetonitrile (MeCN) | Effective solvent for catalytic cyclotrimerization. | Good coordinating solvent for catalysis. | acs.org |
| Tetrahydrofuran (THF) | Comparable catalytic turnover to MeCN in cyclotrimerization. | Alternative coordinating solvent for catalysis. | acs.org |
| Methanol (CH3OH) | Common solvent for synthesis of [(salen)FeIII]Cl from FeCl3. | Suitable for synthesis of the more stable Fe(III) precursor. | mdpi.com |
Stereochemical Control in Complex Synthesis
Achieving stereochemical control is paramount for applications in asymmetric catalysis. The synthesis of chiral Fe(Salen) complexes relies on the use of chiral ligands. mdpi.com This is typically accomplished by starting with enantiomerically pure precursors, such as a chiral diamine or a substituted chiral salicylaldehyde, during the ligand synthesis step. eurjchem.commdpi.com
Once the chiral ligand is prepared, its reaction with an iron(II) salt under carefully controlled conditions can yield a complex with a specific stereochemistry. mdpi.com The rigid, tetradentate nature of the salen ligand helps to maintain the desired geometry around the metal center. eurjchem.com For example, chiral ferrocene-containing salen ligands have been synthesized and subsequently complexed with metals like cobalt and zinc, where the resulting stereochemistry was confirmed by techniques such as circular dichroism. mdpi.com This principle of transferring chirality from the ligand to the final complex is fundamental to designing catalysts for enantioselective reactions.
Green Chemistry Approaches in Coordination Complex Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods for coordination complexes. These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com
Several green strategies are applicable to the synthesis of Fe(Salen) and related complexes:
Solvent-Free Synthesis (Mechanochemistry): This technique involves the mechanical grinding of solid reactants, eliminating the need for bulk solvents and often leading to higher yields and reduced waste. Environmentally-benign mechanosynthesis strategies have been successfully used to prepare photoluminescent Al and In salen complexes. bohrium.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often improve product yields compared to conventional heating methods. mdpi.com
These methods represent a shift towards more sustainable practices in inorganic synthesis, offering efficient and environmentally responsible routes to valuable coordination compounds like N,N'-disalicylal-ethylenediamine iron(II).
Advanced Structural Elucidation and Solid State Analysis
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline material. For N,N'-disalicylal-ethylenediamine iron(II), these studies reveal a complex that crystallizes in a dimeric form, [Fe₂(salen)₂]. niscpr.res.in Analysis of a crystal grown from a water and N,N-dimethylformamide solvent mixture showed that it belongs to the monoclinic crystal system with the space group C₂/c. niscpr.res.in
Table 1: Crystallographic Data for [Fe₂(salen)₂]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C₂/c (No. 15) |
| a (Å) | 26.664(5) |
| b (Å) | 6.9943(11) |
| c (Å) | 14.727(2) |
| **β (°) ** | 97.498(3) |
| Z | 8 |
| Data sourced from a single crystal X-ray diffraction study. niscpr.res.in |
The most significant intermolecular interaction governing the crystal packing of [Fe(salen)] is the formation of a dimeric structure, [Fe₂(salen)₂]. niscpr.res.in In this arrangement, each iron atom is part of a five-coordinate system. The primary coordination is to the four donor atoms (two nitrogen and two oxygen) of its own salen ligand. The fifth coordination site (the axial position) is occupied by a phenolic oxygen atom from an adjacent [Fe(salen)] unit. niscpr.res.in This axial Fe-O bond links the two monomeric units into a dimer. niscpr.res.in While salen-type complexes are generally known to exhibit interactions like π-π stacking between aromatic rings, the primary stabilizing interaction identified in the crystallographic study of this specific iron(II) complex is the bridging oxygen bond that forms the dimer. niscpr.res.in
The coordination environment around each iron(II) center in the dimeric structure is best described as a distorted square pyramidal geometry. niscpr.res.in The four coordination sites in the equatorial plane are occupied by the two imine nitrogen atoms and two phenolate (B1203915) oxygen atoms of a single tetradentate salen ligand. niscpr.res.in These donor atoms are nearly coplanar, and the iron atom is slightly displaced from this plane by 0.144 Å. niscpr.res.in The axial position of the pyramid is occupied by the bridging oxygen atom from the neighboring molecule, resulting in a penta-coordinate Fe(II) center. niscpr.res.in The degree of distortion from a perfect square pyramid is indicated by the trigonal index (τ) value of 0.0102, where a value of 0 represents an ideal square pyramid. niscpr.res.in
Table 2: Selected Bond Lengths for [Fe₂(salen)₂]
| Bond | Length (Å) |
| In-plane Fe–O | 1.909(5) - 1.945(5) |
| In-plane Fe–N | 1.942(6) - 1.960(6) |
| Axial Fe–O | 2.418(5) |
| Data represents the range of lengths for the in-plane bonds and the specific length of the axial bond. niscpr.res.in |
The bond angles around the iron atom further define the distorted square pyramidal geometry, with values deviating from the ideal 90° and 180°. niscpr.res.in
Table 3: Selected Bond Angles for [Fe₂(salen)₂]
| Angle | Value (°) |
| Range of angles at Fe atom | ca. 91.3 to 170.9 |
| This range reflects the angles subtended by the donor atoms at the central iron atom. niscpr.res.in |
Powder X-ray Diffraction for Polymorph Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique used to analyze crystalline solids, identify phases, and investigate polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of a material can exhibit distinct physical properties. While PXRD is a standard method for such analyses, dedicated studies focusing on the potential polymorphism of N,N'-disalicylal-ethylenediamine iron(II) were not identified in the surveyed scientific literature. Therefore, no specific data on different polymorphic forms of this compound are available for reporting.
Neutron Diffraction for Atomic Position Refinement (if applicable)
Neutron diffraction is a powerful analytical technique that is highly complementary to X-ray diffraction. It is particularly effective for precisely locating light atoms, such as hydrogen, within a crystal lattice, owing to the different scattering principles involved. This can be crucial for understanding details of hydrogen bonding and molecular conformation. However, a review of available scientific literature indicates that N,N'-disalicylal-ethylenediamine iron(II) has not been the subject of specific neutron diffraction studies for atomic position refinement. Such an analysis would be required to definitively determine the positions of the hydrogen atoms in the crystal structure.
Comprehensive Spectroscopic and Spectroelectrochemical Characterization
Mössbauer Spectroscopy for Iron Oxidation and Spin States
Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation and spin states of iron nuclei by probing the subtle shifts in their nuclear energy levels. For Fe(II)(salen), this technique can distinguish between its possible low-spin (S=0, diamagnetic) and high-spin (S=2, paramagnetic) configurations based on two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔEQ). researchgate.netacs.org
The isomer shift is sensitive to the s-electron density at the iron nucleus, which is influenced by the d-electron configuration and the covalency of the metal-ligand bonds. acs.org High-spin Fe(II) complexes typically exhibit larger, more positive isomer shifts compared to low-spin Fe(II) complexes. researchgate.netresearchgate.net This is because the higher d-electron shielding in the low-spin t2g6 configuration reduces the s-electron density at the nucleus.
Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient (EFG) at the nucleus. acs.org In low-spin Fe(II) complexes, which have a symmetric t2g6 electron configuration, the EFG is primarily generated by the arrangement of the surrounding ligands, leading to moderate quadrupole splitting. rsc.orgnih.gov Conversely, high-spin Fe(II) complexes (t2g4eg2) have an asymmetric d-electron distribution, which creates a large valence contribution to the EFG, resulting in significantly larger quadrupole splitting values. researchgate.netresearchgate.net Therefore, the combination of a large isomer shift and a large quadrupole splitting in the 57Fe Mössbauer spectrum of an Fe(salen) sample would be a definitive indicator of a high-spin Fe(II) center.
| Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |
|---|---|---|
| High-Spin (S=2) | > 0.6 | > 2.0 |
| Low-Spin (S=0) | < 0.6 | 0 - 1.5 |
Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant spin states)
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons and is therefore exclusively used to study the paramagnetic high-spin (S=2) state of Fe(II)(salen). researchgate.net The low-spin (S=0) state is diamagnetic and thus EPR-silent. High-spin Fe(II) is a non-Kramers ion, meaning it has an integer spin, which often makes it challenging to observe using standard X-band EPR spectroscopy, especially in low-symmetry environments. nationalmaglab.orgnationalmaglab.org This difficulty arises from large zero-field splitting (ZFS) of the MS sublevels, which can exceed the energy of the microwave quantum at conventional frequencies. nationalmaglab.org
High-frequency and high-field EPR (HFEPR) is the more powerful and appropriate tool for accurately characterizing high-spin Fe(II) systems. nationalmaglab.orgresearchgate.net The EPR spectrum is described by a spin Hamiltonian that includes terms for the electron Zeeman interaction and the ZFS. The ZFS is characterized by the axial (D) and rhombic (E) parameters, which lift the degeneracy of the five MS levels (±2, ±1, 0) in the absence of a magnetic field. researchgate.net By analyzing the HFEPR spectra, it is possible to determine the g-values and, crucially, the magnitude and sign of the ZFS parameters, which provide deep insight into the electronic structure and the ligand field environment of the Fe(II) ion. nationalmaglab.orgresearchgate.net For a high-spin Fe(II) complex, effective g-values can be significantly different from the free-electron value of ~2, and are highly dependent on the ZFS parameters. nih.gov
| Parameter | Typical Value Range | Information Provided |
|---|---|---|
| g-values | ~2.0 - 2.3 (intrinsic) | Electron Zeeman interaction |
| D (axial ZFS) | ± (5 to 15 cm-1) | Magnitude of axial distortion from cubic symmetry |
| E/D (rhombicity) | 0 to 1/3 | Degree of rhombic distortion |
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the oxidation state and local coordination environment of the iron atom in Fe(II)(salen). The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uu.nl
The Fe K-edge XANES spectrum is particularly sensitive to the oxidation state and geometry of the iron center. uj.edu.pl The position of the absorption edge shifts to higher energy with increasing oxidation state; thus, the edge for Fe(II)(salen) is expected at a lower energy than that for its Fe(III) counterpart. uu.nl Furthermore, the pre-edge region of the spectrum, which corresponds to the formally forbidden 1s → 3d transition, provides a fingerprint of the coordination environment. uj.edu.pl The intensity and shape of the pre-edge peak are highly dependent on the symmetry of the Fe site.
The EXAFS region, at energies above the absorption edge, contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. nih.gov Analysis of the EXAFS spectrum allows for the precise determination of the bond distances, coordination number, and identity of the atoms in the immediate vicinity of the iron atom. nih.govsemanticscholar.org For Fe(II)(salen), EXAFS would be used to determine the precise Fe-N and Fe-O bond lengths, providing direct structural information about the primary coordination sphere. researchgate.netrruff.info
| Interaction | Expected Bond Distance (Å) |
|---|---|
| Fe-O (phenolic) | ~1.95 - 2.05 |
| Fe-N (imine) | ~2.00 - 2.10 |
Magnetic Circular Dichroism (MCD) Spectroscopy (for electronic transitions)
Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the presence of a magnetic field. It is a powerful technique for probing the electronic structure of metal complexes, particularly those with paramagnetic ground states. nih.gov For Fe(II)(salen) in its high-spin (S=2) state, MCD spectroscopy would be highly informative.
The technique is especially sensitive to ligand-field (d-d) transitions, which are often weak and difficult to observe in standard absorption spectroscopy. ntis.govresearchgate.net The MCD spectrum of high-spin Fe(II)(salen) would be dominated by temperature-dependent "C-terms," which arise from the differential population of the ground-state Zeeman sublevels at low temperatures. nih.gov The sign and intensity of these MCD bands provide detailed information about the symmetry and energy of the d-orbitals. By analyzing the MCD spectra recorded at various temperatures and magnetic fields, it is possible to assign the d-d electronic transitions and gain insight into the electronic ground and excited states of the complex. semanticscholar.org
Advanced Vibrational Spectroscopy (Raman and FT-IR) for Ligand-Metal Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information on the bonding within the Fe(II)(salen) molecule by probing its molecular vibrations. nih.govs-a-s.org These methods are particularly useful for understanding the interactions between the iron center and the salen ligand. uu.nl
Upon coordination of the salen ligand to the Fe(II) ion, characteristic shifts in the vibrational frequencies of the ligand are observed. One of the most diagnostic bands is the C=N (azomethine) stretching vibration, which typically shifts to a lower frequency upon coordination due to the donation of electron density from the imine nitrogen to the iron center. researchgate.net Similarly, the phenolic C-O stretching frequency is sensitive to coordination. In the low-frequency region of the Raman spectrum (typically 200-500 cm-1), vibrations corresponding to the Fe-N and Fe-O stretching modes can be directly observed. nih.govosu.edu The frequencies of these metal-ligand modes are a direct probe of the strength of the coordination bonds.
| Vibrational Mode | Approximate Frequency (cm-1) | Spectroscopic Technique |
|---|---|---|
| ν(C=N) azomethine stretch | 1600 - 1620 | FT-IR, Raman |
| ν(C-O) phenolic stretch | 1300 - 1350 | FT-IR |
| ν(Fe-O) stretch | 450 - 550 | Raman |
| ν(Fe-N) stretch | 350 - 450 | Raman |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (for paramagnetic complexes, e.g., contact shifts, relaxometry)
While NMR spectroscopy is most commonly applied to diamagnetic compounds, it can also provide unique structural and electronic insights into paramagnetic species like high-spin Fe(II)(salen). wikipedia.org Paramagnetic NMR is characterized by a very wide range of chemical shifts and significantly broadened signals compared to diamagnetic NMR. illinois.edu
The shift of a nucleus in a paramagnetic complex from its position in a diamagnetic analogue is termed the hyperfine shift. wikipedia.org This shift has two primary contributions: the contact shift and the pseudocontact (or dipolar) shift. The contact shift arises from the delocalization of unpaired electron spin density from the metal ion to the nucleus via the bonding framework. wikipedia.orgillinois.edu The pseudocontact shift results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment, and is dependent on the magnetic anisotropy of the complex. wikipedia.org For the protons of the salen ligand, those closest to the Fe(II) center will experience the largest hyperfine shifts, and their signals can be spread over a range of hundreds of ppm. nsf.govnih.gov The pattern and magnitude of these shifts are exquisitely sensitive to the molecular geometry and the spin distribution within the complex. nih.gov
Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics
Ultrafast transient absorption spectroscopy is a pump-probe technique used to investigate the dynamics of photoexcited electronic states on femtosecond to picosecond timescales. bowdoin.edu For Fe(II) complexes, this method is instrumental in mapping the relaxation pathways following photoexcitation, which often involve transitions between different spin states. nih.gov
In a typical experiment involving an Fe(II) complex, an ultrashort laser pulse (the pump) excites the molecule from its ground state to a metal-to-ligand charge transfer (MLCT) state. A second, time-delayed pulse (the probe) then measures the absorption spectrum of the transient excited species. By varying the delay between the pump and probe pulses, the evolution of the excited state can be tracked in real time. researchgate.netresearchgate.net For many Fe(II) complexes, the initially populated MLCT state rapidly decays, often within hundreds of femtoseconds, via intersystem crossing to lower-lying metal-centered (MC) states, which may include a high-spin quintet state. nih.gov Transient absorption spectra reveal characteristic features such as ground-state bleach, excited-state absorption, and stimulated emission, which allow for the determination of the lifetimes and kinetics of these ultrafast processes. researchgate.netuniroma1.it
Cyclic Voltammetry and Spectroelectrochemistry for Redox Properties and Electron Transfer
Cyclic voltammetry (CV) and spectroelectrochemistry are indispensable techniques for elucidating the redox properties and electron transfer mechanisms of N,N'-disalicylal-ethylenediamine iron(II), commonly referred to as Fe(II)(salen). These methods provide critical insights into the electronic structure of the complex by probing the accessibility and stability of its different oxidation states. The coordination environment provided by the tetradentate salen ligand significantly influences the redox characteristics of the central iron ion, making electrochemical analysis a cornerstone of its characterization. smolecule.com
Detailed research findings from cyclic voltammetry studies reveal the behavior of the iron center. The primary redox event for Fe(II)(salen) is a one-electron transfer process corresponding to the Fe(III)/Fe(II) couple. azaruniv.ac.irresearchgate.net In related iron(III)-salophen complexes, which share a similar coordination sphere, the reduction of Fe(III) to Fe(II) is observed as a cathodic peak, while the corresponding oxidation of Fe(II) to Fe(III) appears as an anodic peak. azaruniv.ac.ir The formal potential of this redox couple is sensitive to the specific substituents on the Schiff-base ligand and the nature of the solvent. researchgate.net For instance, studies on different iron(III)-salen type complexes have reported the Fe(III)/Fe(II) reduction occurring at potentials such as -0.464 V and -0.764 V versus an Ag/Ag⁺ reference electrode. researchgate.net
The separation between the anodic and cathodic peak potentials (ΔEp) in a cyclic voltammogram provides information about the kinetics of the electron transfer. A quasi-reversible one-electron process is often characteristic of these complexes. The electrochemical generation of Fe(II)(salen) from precursor species and its subsequent reactions can be effectively monitored using these techniques. nih.gov Furthermore, the oxidation is not always limited to the metal center; at higher potentials, oxidation can also occur on the Schiff-base ligand itself. researchgate.net
Spectroelectrochemistry combines the principles of electrochemistry with spectroscopy, allowing for the simultaneous measurement of electrochemical data and the monitoring of changes in the electronic absorption spectrum. As the potential is swept to induce the oxidation of Fe(II)(salen) to Fe(III)(salen), distinct changes in the UV-visible spectrum are observed. These changes are particularly apparent in the charge-transfer bands. For example, the Fe(III) state of salen-type complexes typically exhibits characteristic charge transfer absorptions from the salophen ligand to the Fe(III) ion center. azaruniv.ac.ir By correlating the spectral changes with the applied potential, researchers can definitively assign absorption features to specific oxidation states and study the electronic transitions involved in the electron transfer process.
The following tables summarize representative electrochemical data for iron-salen type complexes.
Table 1: Cyclic Voltammetry Data for Iron-Salen Type Complexes
| Complex Type | Redox Couple | Cathodic Peak (Epc) | Anodic Peak (Epa) | Reference Electrode | Solvent | Source |
|---|---|---|---|---|---|---|
| Iron(III)-salophen | Fe(III)/Fe(II) | -1.42 to -1.46 V | -1.28 to -1.32 V | Not Specified | DMSO | azaruniv.ac.ir |
| Iron(III)-salen derivative 1 | Fe(III)/Fe(II) | -0.464 V (E₁/₂) | Ag/Ag⁺ | Not Specified | researchgate.net |
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying transition metal complexes like Fe(salen) due to its favorable balance of accuracy and computational cost. DFT methods are instrumental in determining the ground state properties, including geometry, spin state, and electronic structure.
Spin State Energetics and Covalency
A critical aspect of iron(II) complexes is the small energy difference between their high-spin (HS) and low-spin (LS) states. The choice of DFT functional can significantly impact the predicted spin-state energetics. For instance, in a study of a related Fe(salen)(NO) complex, "classic" pure functionals like PW91 and BLYP were found to favor the low-spin state, while the hybrid functional B3LYP showed a preference for the high-spin state. nih.govacs.org Newer functionals, such as OLYP and OPBE, and the modified hybrid functional B3LYP*, have demonstrated better accuracy in predicting nearly isoenergetic spin states, which is crucial for describing spin-crossover phenomena. nih.govacs.org
The high-spin state is generally favored in four-coordinate Fe(II) salen complexes. researchgate.netresearchgate.net DFT calculations on monometallic Fe(II) salen congeners have shown that the high-spin state is significantly more stable than the intermediate- and low-spin states. researchgate.netresearchgate.net The degree of covalency in the metal-ligand bonds, which is influenced by the spin state, can also be assessed using DFT.
| Functional | Predicted Spin State Preference (in Fe(salen)(NO)) | Energy Difference (kcal/mol) |
| PW91 | Low-spin (S=1/2) | ~10 (favors LS) |
| BLYP | Low-spin (S=1/2) | ~10 (favors LS) |
| B3LYP | High-spin (S=3/2) | ~10 (favors HS) |
| OLYP | Nearly isoenergetic | - |
| OPBE | Nearly isoenergetic | - |
| B3LYP* | Nearly isoenergetic | - |
| Table 1: Comparison of DFT functional performance on the spin-state energetics of an Fe(salen) derivative. Data sourced from studies on Fe(salen)(NO). nih.govacs.org |
Molecular Orbital Analysis and Bonding Characteristics
Molecular orbital (MO) analysis derived from DFT calculations provides a detailed picture of the bonding in Fe(salen). The interaction between the iron d-orbitals and the ligand orbitals dictates the electronic properties of the complex. The tetradentate salen ligand coordinates to the iron center through two phenoxide oxygen atoms and two imine nitrogen atoms, creating a roughly square planar geometry. acs.org
A key feature of the electronic structure is the splitting of the iron d-orbitals. The projected density of states (PDOS) reveals strong spin-dependent hybridization between the Fe d-orbitals and the ligand orbitals. researchgate.net The analysis of the MOs helps in understanding charge transfer transitions, such as the ligand-to-metal charge transfer (LMCT) band observed in the UV-Vis spectrum, which arises from the promotion of an electron from a phenolate (B1203915) pπ orbital to a half-filled dπ* orbital of the iron center. acs.org The nature of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is crucial for determining the reactivity of the complex.
Ab Initio and Post-Hartree-Fock Methods for Refined Electronic Structure
While DFT is widely used, for more accurate electronic structure calculations, ab initio and post-Hartree-Fock methods are employed. These methods, although more computationally demanding, can provide benchmark-quality results. For instance, the DLPNO-CCSD(T) (Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations) method has been used to refine the energetics of Fe(salen) species calculated by DFT. researchgate.netresearchgate.net In one study, DLPNO-CCSD(T) calculations provided a significant Gibbs energy stabilization value for an isomer of a proposed intermediate, highlighting the importance of high-level calculations for confirming reaction pathways. researchgate.netresearchgate.net These refined methods are particularly valuable for systems where DFT functionals may be unreliable, such as in cases with significant multi-reference character.
Molecular Dynamics Simulations for Solution Behavior and Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution, providing insights into their dynamics, solvation, and conformational flexibility. While specific MD simulations focusing solely on N,N'-disalicylal-ethylenediamine iron(II) in solution are not extensively reported in the provided literature, the methodology is highly applicable.
MD simulations can be used to explore the conformational landscape of the Fe(salen) complex, which exhibits considerable flexibility. researchgate.netresearchgate.net Such simulations can reveal how the coordination geometry fluctuates in different solvent environments and how solvent molecules interact with the complex. Furthermore, MD can be employed to study the interaction of Fe(salen) with other molecules, such as substrates in a catalytic reaction or biological macromolecules like DNA. For example, MD simulations have been used to characterize the stable interaction modes of similar iron(II) complexes with B-DNA, identifying binding in the major and minor grooves as well as intercalation. These computational techniques are crucial for understanding the behavior of the complex in realistic environments, which is essential for applications in catalysis and medicinal chemistry.
Computational Prediction of Spectroscopic Parameters
Computational methods are increasingly used to predict spectroscopic parameters, aiding in the interpretation of experimental spectra and the characterization of transient species.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. researchgate.net It calculates excitation energies and oscillator strengths, which can be used to generate a theoretical spectrum. The choice of functional is again critical, with functionals like B3LYP, PBE0, and CAM-B3LYP often being used. researchgate.net For complex systems, the inclusion of solvent effects, either through continuum models or explicit solvent molecules, is important for accurate predictions. researchgate.net Machine learning approaches are also emerging as a rapid and accurate alternative for predicting UV-Vis spectra from molecular structure. nih.govnih.gov
NMR Spectra: Predicting NMR chemical shifts is another area where computational chemistry excels. While challenging for paramagnetic complexes like many Fe(II) species, methods based on DFT can provide valuable insights. For diamagnetic analogues or related systems, quantitative structure-activity relationship (QSAR) studies have utilized calculated NMR shielding parameters to correlate with biological activity. nih.gov Machine learning models are also showing great promise for the rapid and accurate prediction of NMR spectra. nih.gov
IR Spectra: DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net This is useful for assigning experimental vibrational modes and understanding how the structure of the complex influences its vibrational properties. For instance, changes in the Fe-N and Fe-O stretching frequencies can provide information about the coordination environment of the iron center.
Reaction Mechanism Elucidation via Computational Pathways
DFT calculations are invaluable for elucidating the mechanisms of reactions involving Fe(salen) complexes. By mapping out the potential energy surface for a proposed reaction, computational chemists can identify intermediates, transition states, and determine the most likely reaction pathway.
For example, DFT studies have been used to investigate the role of Fe(salen) in catalytic processes. researchgate.netresearchgate.net In a study on the reactivity of a μ-oxo-dimer of an iron-salen complex with pinacolborane, DFT was used to interrogate the spin states of intermediates and explore the energetics of different reaction pathways. researchgate.netresearchgate.net These calculations revealed the possibility of ligand reduction and the formation of an iron(salan)-boryl complex as a key on-cycle intermediate. researchgate.netresearchgate.net Computational studies have also been employed to understand the mechanism of cyclohexene (B86901) oxidation catalyzed by Fe(salen), where an iron(IV)-oxo species was proposed as the active catalyst based on DFT calculations and electrochemical data. mdpi.com These examples underscore the power of computational chemistry to provide detailed mechanistic insights that can guide the design of more efficient catalysts.
| Computational Method | Application in Fe(salen) Research | Key Findings/Insights |
| DFT | Ground state properties, spin-state energetics | Determines preferred spin state and geometry; highlights functional dependence. nih.govacs.orgresearchgate.netresearchgate.net |
| DLPNO-CCSD(T) | Refined electronic structure and energetics | Provides benchmark energies for intermediates and transition states. researchgate.netresearchgate.net |
| Molecular Dynamics | Solution behavior, conformational analysis | Explores flexibility and interactions with solvent and other molecules. researchgate.netresearchgate.net |
| TD-DFT | Prediction of UV-Vis spectra | Calculates electronic transitions to aid in spectral interpretation. researchgate.net |
| DFT/ML | Prediction of NMR and IR spectra | Assigns vibrational modes and predicts chemical shifts. nih.govnih.govresearchgate.net |
| DFT Pathways | Reaction mechanism elucidation | Maps potential energy surfaces to identify intermediates and transition states in catalysis. researchgate.netresearchgate.netmdpi.com |
| Table 2: Summary of Theoretical and Computational Methods and their Applications to N,N'-Disalicylal-ethylenediamine iron(II). |
Catalytic Applications and Mechanistic Studies
Asymmetric Catalysis in Organic Transformations
The tetradentate Schiff base ligand, N,N'-bis(salicylidene)ethylenediamine (salen), forms stable complexes with various metal ions, including iron. nih.gov The geometry and electronic properties of these complexes make them suitable for asymmetric catalysis, where the chiral ligand environment influences the stereochemical outcome of the reaction. rsc.org While iron catalysis is a field of growing interest due to the metal's abundance and low toxicity, the mechanisms can be complex, often involving multiple accessible oxidation and spin states. nih.gov
Oxidation Reactions (e.g., Epoxidation, Sulfoxidation, Alkane Hydroxylation)
Iron-salen complexes have been most notably investigated as catalysts for asymmetric oxidation reactions, particularly in the oxidation of sulfides.
Sulfoxidation: Chiral iron-salen and iron-salan (the reduced, more flexible analogue of salen) complexes are effective catalysts for the asymmetric oxidation of prochiral sulfides to optically active sulfoxides. Using aqueous hydrogen peroxide as a green oxidant, a chiral Fe(salan) complex has been shown to catalyze the oxidation of various alkyl aryl sulfides and methyl alkyl sulfides with high enantioselectivities, achieving up to 96% enantiomeric excess (ee). organic-chemistry.orgacs.org The reaction proceeds efficiently in water at room temperature without the need for surfactants. organic-chemistry.orgacs.org The turnover number of the catalyst has been reported to reach as high as 8000. acs.org
Further research has led to the development of photoswitchable iron(III) salen phosphate catalysts. These catalysts can exist in two different isomeric forms that are interconvertible by light. nih.gov One stable isomer produces enantioenriched sulfoxides with the (R)-configuration in up to 75% ee, while its photoisomerized, metastable form favors the formation of (S)-sulfoxides in up to 43% ee. nih.gov This demonstrates the potential for enantiodivergent catalysis, where the stereochemical outcome of a reaction can be controlled by an external stimulus. nih.gov
Table 1: Asymmetric Sulfoxidation of Thioanisole Derivatives Catalyzed by a Chiral Fe(salan) Complex with H₂O₂
| Substrate | Yield (%) | ee (%) |
| Thioanisole | 83 | 90 |
| 4-Methylthioanisole | 84 | 91 |
| 4-Methoxythioanisole | 81 | 92 |
| 4-Chlorothioanisole | 89 | 89 |
| 2-Methylthioanisole | 84 | 96 |
| Data sourced from studies on Fe(salan) catalyzed asymmetric oxidation. organic-chemistry.org |
Epoxidation and Alkane Hydroxylation: While iron complexes with other ligand systems, such as phenanthrolines or porphyrins, have been developed for the asymmetric epoxidation of olefins, specific and detailed research on the application of N,N'-Disalicylal-ethylenediamine iron(II) for this purpose is less prominent. nih.govscispace.com Similarly, the direct hydroxylation of alkanes using this specific iron(II)-salen complex is not a widely reported catalytic application. However, related studies on the oxidation of cyclohexene (B86901) with a [(salen)FeII] catalyst and dioxygen have shown the formation of cyclohexenol and cyclohexenone, indicating the complex's ability to activate oxygen for C-H functionalization. mdpi.com
Reduction Reactions (e.g., Hydrogenation, Transfer Hydrogenation)
The application of N,N'-Disalicylal-ethylenediamine iron(II) in the direct hydrogenation or transfer hydrogenation of unsaturated bonds like alkenes is not a well-established area of research. The field of iron-catalyzed reduction is dominated by complexes with other specific ligand architectures, such as pyridine(diimine) or multidentate phosphine ligands, which have demonstrated high activity for the hydrogenation of various alkenes. acs.orgnih.govorganic-chemistry.org
However, mechanistic studies into the reactivity of iron-salen complexes provide evidence for their potential in reduction catalysis. Research on the reduction of nitro compounds using a dimeric Fe(III)-salen precatalyst in the presence of pinacol (B44631) borane (B79455) (HBpin) has identified the generation of an on-cycle iron hydride as a key catalytic intermediate. acs.org The formation of such an iron-hydride species is fundamental to many hydrogenation and transfer hydrogenation cycles, suggesting that Fe(salen) systems possess the intrinsic capability to mediate hydride transfer, even if their application to alkene reduction has not been fully explored. acs.orgresearchgate.net
Carbon-Carbon Bond Forming Reactions (e.g., Diels-Alder, Heck, Suzuki, Aldol)
While metal-salen complexes are versatile catalysts, the use of the specific N,N'-Disalicylal-ethylenediamine iron(II) complex for common carbon-carbon bond-forming reactions like the Diels-Alder, Heck, Suzuki, or Aldol reactions is not widely documented. Catalysis for these transformations typically relies on other metals; for instance, palladium-salen complexes have been reported as effective catalysts for Suzuki-Miyaura and Heck coupling reactions. researchgate.net Similarly, asymmetric Diels-Alder reactions are often catalyzed by iron complexes, but with different ligand types, such as N,N'-dioxides. nih.gov
Nevertheless, iron-salen complexes have demonstrated competence in other types of C-C bond-forming reactions. A notable example is the catalytic cyclotrimerization of terminal alkynes to form substituted arenes. nih.govacs.org Detailed mechanistic studies on this reaction, using a [(salen)Fe]₂(μ-O) precatalyst and a borane reducing agent, suggest that the active catalytic species involves an iron-boryl intermediate. The reaction proceeds through the sequential insertion of alkyne molecules, followed by cyclization to form the aromatic product. These studies also revealed that under the reaction conditions, the salen ligand itself can be reduced to a more flexible salan ligand, which remains coordinated to the iron center during catalysis. nih.govacs.org
Polymerization Catalysis
Iron-based catalysts have emerged as important systems for polymerization reactions, valued for their low cost and unique reactivity. The performance of these catalysts is highly dependent on the specific ligand coordinated to the iron center.
Ring-Opening Polymerization
The ring-opening polymerization (ROP) of cyclic esters, such as lactide to produce polylactic acid (PLA), is a critical process for generating biodegradable polymers. While the field has seen significant advances using various metal catalysts, including those based on zinc, nickel, and tin, there is limited specific research demonstrating high catalytic activity for N,N'-Disalicylal-ethylenediamine iron(II) in this transformation. uninsubria.itmdpi.com Recent breakthroughs in iron-catalyzed ROP have highlighted the exceptional performance of N-heterocyclic carbene (NHC) iron complexes, which can polymerize lactide with rates exceeding that of the industrially used tin(II) octanoate. rsc.orgnih.gov In contrast, detailed performance data and mechanistic studies for the Fe(II)-salen catalyzed ROP of lactide are not extensively reported in the surveyed scientific literature.
Olefin Polymerization
The polymerization of olefins, particularly ethylene (B1197577), using iron catalysts is a well-developed field of industrial and academic importance. However, this area is overwhelmingly dominated by iron complexes bearing a very specific class of 2,6-bis(imino)pyridine (BIP) ligands. These BIP-iron catalysts exhibit high activities for ethylene polymerization, producing linear polyethylene. mdpi.comcjps.org The ligand structure, including the steric and electronic properties of the substituents on the N-aryl groups, plays a crucial role in determining the catalyst's activity, thermal stability, and the molecular weight of the resulting polymer. mdpi.comcjps.org The use of N,N'-Disalicylal-ethylenediamine iron(II) as a catalyst for olefin polymerization is not a focus of the current research literature, as the salen ligand framework does not typically provide the necessary electronic and steric environment for efficient chain propagation with simple olefins.
Mechanistic Pathways of Catalytic Cycles
The catalytic efficacy of N,N'-disalicylal-ethylenediamine iron(II), often referred to as Fe(salen), is deeply rooted in its ability to navigate complex reaction pathways involving various intermediates and transition states. Understanding these mechanistic pathways is crucial for optimizing reaction conditions and designing more efficient catalysts.
Identification of Key Intermediates
Mechanistic investigations into reactions catalyzed by iron-salen complexes have identified several crucial on-cycle intermediates. Through a combination of techniques including kinetics, electron paramagnetic resonance (EPR) spectroscopy, mass spectrometry, and quantum chemistry, researchers have elucidated the roles of these transient species. acs.orgnih.gov
In the reduction of nitro compounds, a prominent application of Fe(salen) catalysts, a nitroso intermediate has been identified as a key species. acs.orgnih.govbath.ac.uk Experimental evidence shows that nitrosobenzene, for instance, is readily converted to the corresponding aniline under the catalytic conditions, supporting its role as an intermediate in the reduction of nitrobenzene. acs.org
Furthermore, an iron hydride species has been proposed as a key catalytic intermediate central to the catalytic cycle. acs.orgnih.govbath.ac.uk This on-cycle iron hydride is generated and participates in the reduction process. The mechanism is thought to proceed via two interconnected catalytic cycles that are linked by this key iron hydride complex. acs.orgbath.ac.uk It's noteworthy that the related Fe(II)salen complex, while active, is considered unlikely to be directly involved in the main catalytic cycle under certain reductive conditions, as suggested by EPR studies. acs.org
In other catalytic systems, such as alkyne cyclotrimerization, studies suggest the possibility of ligand reduction, leading to the formation of an iron(salan)-boryl complex as a key on-cycle intermediate. nih.gov This highlights that the "non-innocent" nature of the salen ligand itself can play a crucial role in the catalytic pathway. nih.gov
Transition State Analysis
The elucidation of transition states in iron-catalyzed reactions is often challenging due to the potential for multiple accessible oxidation and spin states, leading to complex multistate reactivity. nih.gov Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for interrogating these transition states and understanding the electronic factors that govern reactivity.
For instance, in hydroamination reactions catalyzed by iron-salen complexes, computational analysis has been used to develop predictors for substrate suitability based on molecular orbital energies, such as the lowest unoccupied molecular orbital (LUMO) energy of the alkene. acs.orgnih.gov This approach allows for the prediction of which substrates will lead to productive catalysis by analyzing the energy barriers of the transition states involved in the key steps of the reaction.
Theoretical calculations are also employed to investigate the energetics of different proposed mechanistic pathways, helping to distinguish between plausible and unlikely routes. This can involve mapping the potential energy surface of the reaction and identifying the lowest energy transition states for elementary steps like substrate binding, migratory insertion, and product release.
Heterogenization and Immobilization of Catalysts
While homogeneous Fe(salen) catalysts exhibit high activity, their separation from the reaction mixture and subsequent reuse can be challenging. To overcome these limitations, significant research has focused on the heterogenization of these catalysts by immobilizing them onto solid supports. researchgate.net This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy recovery and recyclability. researchgate.net
Supported Catalysts (e.g., on MOFs, nanoparticles, polymers)
A variety of materials have been explored as supports for immobilizing iron-salen complexes, each offering unique properties in terms of surface area, porosity, and stability.
Polymers: Polymer supports are a common choice for catalyst immobilization. Iron-salen complexes have been successfully anchored onto polymer scaffolds. researchgate.net For example, polyolefins have been used to support salen complexes, allowing for catalyst recovery through thermomorphic or biphasic solvent systems. elsevierpure.com These polymer-supported catalysts can be designed to be soluble at elevated reaction temperatures and precipitate upon cooling, facilitating easy separation. elsevierpure.com
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with large surface areas, making them excellent candidates for catalyst supports. mdpi.comnih.gov Iron-salen complexes can be encapsulated within the pores of MOFs, such as the amino-functionalized NH2-MIL-101(Cr). researchgate.net Another strategy involves using iron-based MOFs themselves as a support, creating hierarchical structures like magnetic Fe3O4/Fe-MOF core-shell nanoparticles, which allows for magnetic separation of the catalyst. rsc.org
Nanoparticles: Magnetic nanoparticles, particularly iron oxide (Fe3O4), are attractive supports due to their high surface area and the ease with which they can be separated from a reaction mixture using an external magnetic field. rsc.org The immobilization of catalysts on these nanoparticles enhances their stability and facilitates reuse. rsc.org
Performance and Recyclability Studies
The primary motivation for heterogenizing catalysts is to enhance their stability and enable their reuse over multiple reaction cycles. Numerous studies have demonstrated the successful recyclability of supported iron-salen catalysts.
A polymer-supported iron-salen complex used for the synthesis of benzimidazoles was shown to be easily separated and reused for at least six cycles with only a slight decrease in product yield. researchgate.net Leaching tests confirmed the high stability of the active species on the support. researchgate.net Similarly, polyolefin-supported salen catalysts were recycled and reused with no observed loss in activity in the ring-opening of epoxides. elsevierpure.com
Enzymes immobilized on hierarchically porous magnetic Fe3O4/Fe-MOF supports have shown remarkable reusability. For instance, a horseradish peroxidase (HRP) immobilized on this support retained 94.1% of its initial activity after 10 reuse cycles. rsc.org Although this example involves an enzyme, the principles of enhanced stability and recyclability through immobilization on such supports are directly applicable to synthetic catalysts like Fe(salen).
The recyclability of salen complexes can be influenced by various factors, including the nature of the support and the reaction conditions. For some systems, a gradual decrease in activity is observed over successive cycles, which can sometimes be attributed to catalyst leaching or structural degradation. researchgate.net
The table below summarizes the performance of various supported salen catalysts, highlighting their recyclability.
| Catalyst System | Support Material | Application | Number of Cycles | Final Activity/Yield |
| Iron-salen | Polymer scaffold | Benzimidazole synthesis | 6 | Slight reduction in yield |
| Cr(III)-salen | Polyolefin (PIB/PEOlig) | Epoxide ring-opening | Multiple | No observed loss in activity |
| HRP | Fe3O4/Fe-MOF | Degradation of organic toxins | 10 | 94.1% activity retained |
| Co(III)-salen | Polymer resin | Hydrolytic kinetic resolution | 10 | Maintained activity |
Advanced Materials Science and Engineering Applications
Integration into Functional Supramolecular Assemblies
The square-planar geometry of the [FeN₂O₂] coordination center in Fe(salen) complexes makes them ideal building blocks for constructing larger, functional supramolecular structures. mdpi.com This specific geometry facilitates intermolecular interactions, enabling the self-assembly of monomeric units into well-defined polynuclear complexes, including one-dimensional chains. mdpi.comresearchgate.net
The formation of these assemblies is highly dependent on the choice of ligands. For instance, the equatorial salen ligand generally imparts a high-spin character to the iron center. researchgate.net By modifying the axial bridging ligands that link the Fe(salen) units, researchers can fine-tune the magnetic properties of the resulting chain structures. researchgate.net This modularity allows for the rational design of materials with specific magnetic behaviors, such as antiferromagnetic chains, which have applications in molecular magnetism. researchgate.net The ability to synthesize diverse polynuclear complexes through the strategic use of salen-type ligands is crucial for developing new materials with important applications. researchgate.net
Spintronic Device Design and Magnetism
The magnetic properties of N,N'-disalicylal-ethylenediamine iron(II) and its derivatives are of significant interest for applications in spintronics and molecular magnetism. wikipedia.org A key phenomenon observed in many iron(II) coordination compounds is spin crossover (SCO), where the iron center can be switched between a high-spin (HS) and a low-spin (LS) state by external stimuli such as temperature, pressure, or light. researchgate.netmdpi.comsemanticscholar.orgnih.gov This bistability at the molecular level is a prerequisite for the development of molecular switches, sensors, and memory components. scispace.com
The spin state of the iron(II) center in these complexes is highly sensitive to its coordination environment. The salen ligand itself typically results in a high-spin character. researchgate.net However, modifications to the ligand, such as altering the equatorial Schiff-base or the axial bridging ligands, can induce spin crossover behavior. researchgate.net For example, while salen-based equatorial ligands tend to maintain a high-spin state, replacing it with an acen (N,N'-ethylenebis(acetylacetoniminate)) ligand can lead to gradual spin transitions. researchgate.net Research has shown that zigzag antiferromagnetic chains can arise in certain Fe(salen) derivatives, which can also exhibit weak ferromagnetism due to antisymmetric exchange interactions. researchgate.net
Below is a table summarizing the magnetic characteristics often studied in iron(II) spin crossover complexes.
| Magnetic Property | Description | Relevance to Spintronics |
| Spin State | The total spin angular momentum of the iron(II) ion, typically High-Spin (HS, S=2) or Low-Spin (LS, S=0). | The two distinct spin states can represent the "0" and "1" of binary data storage. |
| Transition Temperature (T1/2) | The temperature at which the HS and LS populations are equal. | Determines the operating temperature range for a potential device. |
| Hysteresis | The phenomenon where the spin transition temperature depends on whether the sample is being heated or cooled. | Enables memory effects, as the spin state can be trapped within the hysteresis loop. |
| Magnetic Moment (µeff) | A measure of the strength of the material's magnetic properties, which changes significantly during spin transition. | The change in magnetic moment is the detectable output signal for the spin-state switch. |
Photoactive and Electroactive Material Development
N,N'-disalicylal-ethylenediamine iron(II) and related complexes are explored for their potential in photoactive and electroactive materials, including as components in dye-sensitized solar cells (DSSCs). scirp.org The goal is to develop efficient and low-cost alternatives to the precious metal-based dyes, such as those containing ruthenium, that are commonly used in DSSCs. nih.govrsc.org In a DSSC, a photosensitizer dye absorbs light, leading to the injection of an electron into a semiconductor like titanium dioxide. nih.govresearchgate.net The absorption characteristics of Fe(salen) are critical for this application. scirp.org
Beyond photovoltaics, Fe(salen) complexes are key components in electroactive materials, particularly conducting polymers. mdpi.com The square-planar structure allows these complexes to be electropolymerized, forming thin, conductive films on electrode surfaces. mdpi.comrsc.orgnih.gov These polymer films exhibit high redox conductivity and electrochromic behavior, making them suitable for applications in electrocatalysis. mdpi.com The electrochemical synthesis is often a straightforward and rapid method that allows for controlled film thickness. rsc.org Bimetallic conducting polymers, incorporating both iron and another metal like copper within a salophen (a similar ligand) framework, have been synthesized electrochemically, demonstrating stable and robust electrochemical behavior in various media. rsc.org
Sensor Technologies (excluding biological sensors)
The ability of the iron center in the Fe(salen) complex to interact with various chemical species forms the basis of its application in sensor technology. These complexes can act as chemosensors, where binding to a target analyte induces a measurable change, such as a shift in color (colorimetric) or light emission (fluorometric).
While much research has focused on biological sensing, these complexes are also effective for detecting non-biological analytes. A prominent application is in the sensing of anions. researchgate.net Metal-salen and related metal-salophen complexes can act as receptors for various anions. researchgate.net The interaction typically occurs at the axial positions of the metal center, which acts as a Lewis acid to bind the anion. This binding event alters the electronic properties of the complex, leading to a detectable signal. The selectivity and sensitivity of the sensor can be tuned by modifying the substituents on the salen ligand, which alters the steric and electronic properties of the metal center. researchgate.net For example, novel coumarin-salen Fe(III) complexes have been designed as "turn-on" fluorogenic probes for the selective detection of pyrophosphate anions. chemrxiv.org
Thin Film Deposition and Characterization
The fabrication of N,N'-disalicylal-ethylenediamine iron(II) into thin films is essential for its integration into solid-state devices. Several techniques are employed for this purpose, with electrochemical methods being particularly common.
Electropolymerization : Anodic electropolymerization can be used to deposit thin, conducting polymer films of Fe(salen) and its derivatives onto a conductive substrate, such as a glassy carbon electrode. mdpi.comrsc.org This method allows for precise control over the film's thickness and morphology.
Electrophoretic Deposition (EPD) : This technique has been used to deposit porous organic polymers (POPs) incorporating salen complexes onto substrates. nih.gov EPD allows for the creation of robust, porous films with a high surface area, which is advantageous for catalytic and sensing applications. nih.gov
Once deposited, a suite of characterization techniques is used to analyze the structural, morphological, and electronic properties of the thin films. mdpi.com
Interactive Table: Common Techniques for Thin Film Characterization
| Technique | Principle | Information Obtained |
| Scanning Electron Microscopy (SEM) | A focused beam of electrons scans the surface to create an image. mdpi.com | Provides high-resolution images of the film's surface morphology, including grain size, film continuity, and surface roughness. mdpi.comens-paris-saclay.fr |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Analyzes the X-rays emitted from the sample when bombarded by the electron beam in an SEM. mdpi.com | Determines the elemental composition of the film, verifying the presence and distribution of iron and other elements. rsc.orgiut.ac.ir |
| X-ray Diffraction (XRD) | X-rays are diffracted by the crystalline structure of the material. | Identifies the crystal structure, phase, and orientation of the molecules within the film. mdpi.comiut.ac.ir |
| Cyclic Voltammetry (CV) | Measures the current response of the film to a cycling potential. | Characterizes the electrochemical properties, including redox potentials and stability, which is crucial for electroactive applications. rsc.org |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by the film. | Provides information about the electronic transitions within the complex, confirming its chemical identity and electronic structure. rsc.orgiut.ac.ir |
| Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Measures the absorption of infrared radiation. | Identifies the chemical bonds and functional groups present in the film, confirming the structure of the Fe(salen) complex after deposition. rsc.org |
Environmental Remediation and Sustainable Chemistry Applications
Catalytic Degradation of Organic Pollutants (e.g., Dyes, Pharmaceuticals in Wastewater)
The N,N'-disalicylal-ethylenediamine iron(II) complex, particularly in its Fe(III) state as [Fe(III)-salen]Cl, has been identified as a promising catalyst for the degradation of persistent organic pollutants found in industrial wastewater, such as synthetic dyes and pharmaceuticals. google.comresearchgate.netwoodresearch.sk These processes often employ a biomimetic or photo-Fenton approach, where the iron complex catalyzes the decomposition of an oxidant like hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals, which then attack and break down the pollutant molecules. google.comnih.gov
Research has demonstrated the effectiveness of metallosalen complexes in the oxidative degradation of organic dyes, a process that breaks the extended chromophore responsible for the color. google.com This method is advantageous as it can lead to less toxic and more water-soluble degradation products, simplifying subsequent wastewater treatment. google.com Studies have specifically cited the use of [Fe(III)-salen]Cl in the photodegradation of dyes under visible light irradiation, indicating its potential for use in solar-powered remediation technologies. google.comresearchgate.net While the related Fe(III)salophen complex showed modest efficiency in degrading Rhodamine B under low-power LED light, Fe(III)salen itself has been noted as an effective photocatalyst for cationic dyes under more potent visible light sources. nih.gov Furthermore, grafting the Fe(III)-salen complex onto magnetic nanoparticles (Fe₃O₄) creates a heterogeneous catalyst that can be easily recovered and reused, enhancing the practical applicability of the system. researchgate.net
| Pollutant Type | Catalyst System | Oxidant/Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Organic Dyes (general) | Metallosalen complexes | Oxidizing agent | Catalytically degrades dyes, breaking the chromophore and improving water solubility of products. | google.com |
| Cationic Dyes | [Fe(III)-salen]Cl | H₂O₂ / Visible Light | Cited as an effective photocatalyst for degrading organic dyes. | google.comresearchgate.net |
| Rhodamine B (RhB) | Fe(III)salophen (related complex) | H₂O₂ / Blue LED (12W) | Achieved 29% degradation after 4 hours. Fe(salen) noted as effective with higher intensity light. | nih.gov |
| General Pollutants | Fe(III)-Salen-grafted Fe₃O₄ | Not specified | Used as a magnetically separable, reusable catalyst for degradation studies. | researchgate.net |
CO₂ Reduction and Activation
N,N'-disalicylal-ethylenediamine iron(II) is an active catalyst for the conversion of carbon dioxide (CO₂), a major greenhouse gas, into value-added chemicals. This is a critical area of sustainable chemistry, aiming to create carbon-neutral or carbon-negative fuel and chemical production cycles. Fe(salen) has shown competence in two primary CO₂ utilization pathways: electrochemical reduction and chemical fixation.
Computational studies have identified Fe(salen) as a particularly promising catalyst for the electrochemical CO₂ reduction reaction (CO₂RR). chemrxiv.org It exhibits favorable characteristics such as low overpotentials and reduced competition from the parasitic hydrogen evolution reaction, which is a common issue with other catalysts. chemrxiv.org Depending on the conditions, Fe(salen) can selectively reduce CO₂ to different products. In the presence of proton donors like phenol, it can act as a homogeneous electrocatalyst for the reduction of CO₂ to carbon monoxide (CO), with an estimated catalytic rate constant of 5 x 10⁴ s⁻¹ and a turnover number of approximately 3. researchgate.netacs.org Other studies suggest Fe(salen) can facilitate the selective production of formic acid (HCOOH) at specific potential thresholds. chemrxiv.org
Beyond electrochemical reduction, Fe(salen) complexes are also active in the chemical fixation of CO₂ into organic molecules. One notable example is the coupling of CO₂ with epoxides to produce cyclic carbonates, which are valuable compounds used as polar aprotic solvents and as intermediates in the production of polycarbonates. researchgate.net
| Reaction Type | Catalyst System | Conditions | Product(s) | Performance Metric | Reference |
|---|---|---|---|---|---|
| Electrochemical Reduction | Fe(salen) | Homogeneous, with proton donor (phenol) | Carbon Monoxide (CO) | Rate constant (k_cat) ≈ 5 x 10⁴ s⁻¹, TON ≈ 3 | researchgate.netacs.org |
| Electrochemical Reduction | Fe-salen | Computational study | Formic Acid (HCOOH) | Identified as a promising catalyst with low overpotential. | chemrxiv.org |
| Chemical Fixation | Fe(III) salen complexes | Coupling with epoxides | Cyclic Carbonates | Demonstrated catalytic activity for this transformation. | researchgate.net |
Green Oxidation Processes
The development of environmentally benign oxidation processes is a cornerstone of green chemistry, aiming to replace traditional methods that use stoichiometric amounts of toxic heavy-metal oxidants. Fe(salen) complexes are effective catalysts for a range of "green" oxidation reactions, utilizing clean oxidants such as molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.comasianpubs.org
One significant application is the selective oxidation of sulfides. Iron(III)-salen has been shown to efficiently catalyze the oxidation of organic sulfides, like dibenzyl sulphide, to their corresponding sulfoxides using H₂O₂ as the oxidant. asianpubs.org This reaction is highly selective for the sulfoxide, a valuable chemical intermediate, and follows Michaelis-Menten kinetics, indicating the formation of a catalyst-substrate complex. asianpubs.org
Furthermore, Fe(salen) can activate dioxygen for the oxidation of C-H bonds, a challenging but highly desirable transformation. mdpi.comresearchgate.net Studies on the oxidation of cyclohexene (B86901) with O₂ in the presence of Fe(salen) have shown the formation of cyclohexene oxide, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one. mdpi.comresearchgate.net The proposed mechanism involves the formation of a highly reactive iron(IV)-oxo intermediate, which acts as the primary oxidizing species. mdpi.com Incorporating redox-inactive cations into the ligand's secondary coordination sphere can further enhance the catalytic activity for aerobic C-H oxidation at milder potentials. nih.gov
| Substrate | Oxidant | Catalyst System | Primary Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Dibenzyl Sulphide | Hydrogen Peroxide (H₂O₂) | Iron(III)-salen | Dibenzyl sulphoxide | Efficient and selective oxidation; follows Michaelis-Menten kinetics. | asianpubs.org |
| Cyclohexene | Dioxygen (O₂) | Fe(salen) | Ketone and alcohol products | Catalytic effect observed; involves the formation of reactive oxygen species. | mdpi.comresearchgate.net |
| Allylic C-H Bonds (e.g., in Cyclohexene) | Dioxygen (O₂) | Fe(salen) with proximal cations (K⁺, Ba²⁺) | Hydroperoxide, alcohol, ketone | Proximal cations enhance reactivity and inhibit catalyst deactivation. | nih.gov |
Water Oxidation for Hydrogen Production
The splitting of water into hydrogen and oxygen is a critical technology for producing clean hydrogen fuel. The oxygen evolution reaction (OER), or water oxidation, is often the bottleneck in this process due to its slow kinetics. Recent breakthroughs have positioned Fe(salen) as a promising, earth-abundant electrocatalyst for OER.
A landmark study demonstrated that encapsulating the Fe(salen) complex within a zeolitic imidazolate framework-8 (ZIF-8), a type of metal-organic framework (MOF), creates an efficient and robust heterogeneous catalyst for OER at neutral pH. acs.orgresearchgate.netnih.gov This was the first report of Fe(salen) acting as a heterogeneous catalyst for this reaction. acs.orgnih.gov The MOF host stabilizes the iron complex, preventing its degradation under the harsh oxidative conditions. acs.org This composite material exhibits a high turnover frequency (TOF) of approximately 5 s⁻¹ and a high Faradaic efficiency of around 94%. acs.orgnih.gov Co-encapsulating a Keggin polyoxometalate (POM) along with the Fe-salen further enhances performance, lowering the required overpotential by more than 150 mV by improving charge transport within the otherwise insulating MOF structure. researchgate.netnih.gov
Other strategies have also proven effective. A cobalt-iron hydroxide/carbon nanohybrid, derived from an in-situ-formed Fe-salen complex and Co²⁺ ions, functions as a highly efficient OER electrocatalyst, requiring a low overpotential of just 260 mV to achieve a current density of 10 mA cm⁻² in alkaline media. diva-portal.orgd-nb.info
| Catalyst System | pH/Medium | Overpotential (η) @ 10 mA cm⁻² | Tafel Slope | Turnover Frequency (TOF) | Faradaic Efficiency | Reference |
|---|---|---|---|---|---|---|
| Fe(salen)@ZIF-8 | Neutral | >600 mV | Not specified | ~5 s⁻¹ | ~94% | acs.orgnih.govacs.org |
| (Fe(salen)+POM)@ZIF-8 | Neutral | ~480 mV | Not specified | ~5 s⁻¹ | ~94% | acs.orgresearchgate.netnih.gov |
| CoFe Hydroxide/Carbon (from Fe-salen) | Alkaline (1.0 M KOH) | 260 mV | Not specified | 0.26 s⁻¹ (at η=350mV) | Not specified | diva-portal.orgd-nb.info |
| Fe(III)salophen-NO₂ (related complex) | Alkaline (pH 11) | 485 mV | 216 mV dec⁻¹ | Not specified | Not specified | azaruniv.ac.ir |
Future Directions and Emerging Research Avenues
Design of Next-Generation Iron(II) Salen Analogs with Enhanced Properties
The performance of the Fe(Salen) catalyst is intrinsically linked to the structure of the salen ligand. Future research is heavily geared towards the rational design of new salen analogs to achieve superior catalytic activity, stability, and selectivity.
Key strategies in ligand modification include:
Electronic Tuning: Introducing electron-withdrawing or -donating groups onto the salicylaldehyde (B1680747) rings can modulate the electronic properties of the iron center. For example, the incorporation of fluorine atoms into the salen ligand has been shown to be a highly effective method for enhancing the catalytic efficiency of iron salen complexes in reactions like hydroboration. researchgate.net
Steric Hindrance: Adjusting the steric bulk on the ligand framework can influence substrate approach and selectivity, which is particularly crucial for stereoselective transformations.
Backbone Modification: Altering the ethylenediamine (B42938) bridge of the salen ligand can change the flexibility and coordination geometry of the complex. rsc.org Computational studies using Density Functional Theory (DFT) have revealed that modifying the iminyl linker leads to a wide range of conformational flexibility, with the geometry around the iron center varying from distorted square planar to tetrahedral. nih.govacs.org This flexibility can be harnessed to fine-tune catalytic behavior.
Ligand Reduction: A significant area of emerging research is the in situ reduction of the salen ligand's imine bonds to create more flexible "salan" or "salalen" ligands. rsc.org Studies have shown that the reduction of salen to salan can be crucial for catalyst activation and may be responsible for induction periods observed in certain catalytic reactions. acs.org This transformation generates an iron(salan)-boryl complex as a key on-cycle intermediate in some processes, highlighting that the "non-innocent" nature of the salen ligand is a critical aspect for future catalyst design. nih.govnih.gov
Table 1: Strategies for Modifying Iron Salen Analogs
| Modification Strategy | Example | Observed/Predicted Effect | Reference |
|---|---|---|---|
| Electronic Tuning (Halogenation) | Introduction of fluorine, chlorine, or bromine to the salicylidene moieties. | Enhances lipophilic character for improved cellular uptake in biomedical applications; boosts catalytic efficiency. researchgate.netnih.gov | researchgate.netnih.gov |
| Backbone Modification | Varying the alkyl linker between nitrogen atoms (e.g., propyl, butyl). | Alters coordination geometry from square-planar to near-tetrahedral, impacting catalyst flexibility and activity. nih.govacs.org | nih.govacs.org |
| Ligand Reduction (salen to salan) | Reduction of the imine backbone using reagents like pinacol (B44631) borane (B79455) (HBpin). | Generates more flexible, catalytically active species; can reduce or eliminate induction periods in reactions like alkyne cyclotrimerization. nih.govacs.org | nih.govacs.org |
| Attachment of Functional Groups | Incorporation of a quaternary ammonium (B1175870) salt onto the aromatic ring. | Creates bifunctional catalysts for cooperative catalysis, enhancing activity in reactions like CO2/epoxide copolymerization. acs.org | acs.org |
Exploration of Novel Catalytic Transformations and Reaction Scope
While Fe(Salen) is known for its utility in reactions such as olefin oxidation and ring-opening polymerization (ROP), significant opportunities exist to broaden its catalytic repertoire. mdpi.comacs.org The iron(III)/(II)-salen complex is recognized as a catalyst for C-C cross-coupling, DNA cleavage, and polymerization, indicating its versatility. mdpi.com
Future explorations are likely to focus on:
Expanding Existing Reactions: Research is underway to enlarge the scope of known Fe(Salen)-catalyzed reactions. For instance, in the ring expansion of epoxyalkenes, using a preformed iron(II)-salen complex enhanced yields and diastereoselectivities, and importantly, broadened the applicability to a wider range of substrates. researchgate.net
Alkyne Cyclotrimerization: An air-stable [Fe(salen)]₂-µ-oxo complex, when activated with pinacol borane (HBpin), forms a highly active monomeric species for the regioselective cyclotrimerization of alkynes to produce substituted arenes. researchgate.net Further investigation into the substrate scope and reaction mechanism is a promising avenue.
Asymmetric Catalysis: Developing enantioselective transformations using chiral Fe(Salen) complexes remains a key challenge and a significant area for growth. While challenging, success in this area would provide a low-cost, non-toxic alternative to precious metal catalysts.
Polymer Chemistry: Fe(Salen) complexes have shown promise in the ring-opening polymerization of lactide and ε-caprolactone. rsc.orgresearchgate.net Future work could target the synthesis of novel block copolymers and polyesters with controlled molecular weights and narrow dispersity. researchgate.net
Advanced Characterization Techniques for In-Situ and Operando Studies
A deeper mechanistic understanding is essential for the rational design of next-generation catalysts. The transient and often paramagnetic nature of iron-based catalytic intermediates makes their study challenging. The application of advanced characterization techniques is crucial for elucidating reaction pathways and identifying active species.
Emerging techniques applicable to Fe(Salen) systems include:
In-Situ Spectroscopy: Real-time monitoring of catalytic reactions provides invaluable mechanistic data. A combination of UV-vis, reaction monitoring, and NMR spectroscopy has been used to study the activation of Fe(Salen) precatalysts. nih.gov
Mass Spectrometry: Liquid Injection Field Desorption/Ionization Mass Spectrometry (LIFDI-MS) has proven particularly effective for identifying on-cycle catalytic intermediates, including elusive iron-boryl species containing a reduced salan ligand. nih.govacs.org
Operando X-ray Techniques: Techniques like operando X-ray Absorption Near Edge Structure (XANES) can probe the oxidation state and local coordination environment of the iron center under actual catalytic conditions (i.e., in the presence of reactants at relevant temperatures and pressures). chalmers.se This is vital for understanding how the catalyst functions and deactivates.
In-Situ Microscopy and Diffraction: To understand heterogeneous or supported Fe(Salen) systems, techniques like in-situ Scanning or Transmission Electron Microscopy (SEM/TEM) can visualize morphological changes, while in-situ X-ray Diffraction (XRD) can track phase evolution during synthesis or catalysis. gatech.edu
These advanced methods will allow researchers to move beyond "cook-and-look" approaches to gain a dynamic picture of the catalyst at work. ugent.be
Integration with Artificial Intelligence and Machine Learning for Materials Discovery
The traditional trial-and-error approach to catalyst development is often slow and resource-intensive. bbnchasm.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. bbnchasm.comacs.org
In the context of Fe(Salen) catalysis, AI and ML can be leveraged to:
Predict Catalyst Performance: ML algorithms can analyze large datasets of catalyst structures, reaction conditions, and performance metrics to build predictive models. bbnchasm.com This can guide researchers toward the most promising new salen analogs without the need for exhaustive synthesis and testing.
High-Throughput Screening: By combining ML with computational chemistry methods like Density Functional Theory (DFT), it is possible to perform high-throughput virtual screening of potential catalyst candidates. anl.gov This automated approach can rapidly identify active site motifs for desired chemical transformations. anl.gov
Optimize Reaction Conditions: Machine learning models, particularly those using Bayesian Optimization, can efficiently explore complex parameter spaces to identify the optimal reaction conditions (temperature, pressure, solvent) for a given Fe(Salen) catalyst. rsc.org
Elucidate Complex Systems: For complex catalytic systems where interactions are non-linear, ML and explainable AI (XAI) can help identify the key features and component interactions that govern performance, offering insights that are difficult to obtain through traditional analysis alone. acs.org
Development of Multicomponent and Cooperative Catalytic Systems
Moving beyond single-catalyst systems, the development of multicomponent and cooperative catalytic processes involving Fe(Salen) offers a route to novel reactivity and enhanced efficiency.
Key approaches include:
Multicomponent Reactions (MCRs): Fe(Salen) complexes have been used as efficient catalysts for MCRs, where multiple starting materials are combined in a single step to form a complex product. researchgate.net For example, [Iron(III)(salen)]Cl in glycerol (B35011) has been shown to be an effective green catalytic system for such reactions. researchgate.net
Asymmetric Multicomponent Cross-Couplings: A significant breakthrough has been the use of simple iron salts with chiral ligands to promote the asymmetric multicomponent cross-coupling of vinyl boronates, alkyl halides, and Grignard reagents. nih.gov This provides a blueprint for developing similar enantioselective transformations using chiral Fe(Salen) systems.
Cooperative and Bifunctional Catalysis: This involves designing catalyst systems where the Fe(Salen) unit works in concert with another functional group or co-catalyst. For instance, cobalt(III)-salen complexes bearing a quaternary ammonium salt act as highly active bifunctional catalysts for the copolymerization of CO₂ and epoxides. acs.org A similar strategy could be applied to iron-salen systems, where one part of the molecule activates the substrate while another facilitates bond formation, leading to enhanced activity and selectivity.
These advanced systems leverage synergy between different catalytic components to achieve transformations that are difficult or impossible with a single catalyst.
Q & A
Basic: What established methods are used to synthesize N,N'-Disalicylal-Ethylenediamine Iron(II), and how can purity be validated?
Answer:
The synthesis typically involves reacting ethylenediamine with salicylaldehyde under controlled stoichiometry to form the Schiff base ligand, followed by iron(II) salt coordination in an inert atmosphere to prevent oxidation. Key steps include refluxing in anhydrous solvents (e.g., ethanol or methanol) and maintaining a nitrogen/argon environment. Purity validation requires elemental analysis (C, H, N, Fe), complemented by spectroscopic techniques like UV-Vis (to confirm ligand-to-metal charge transfer bands) and IR (to track shifts in C=N and phenolic O-H stretches). Magnetic susceptibility measurements can further confirm the high-spin Fe(II) configuration. Cross-referencing data with primary literature is critical to avoid contamination .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this complex?
Answer:
Core techniques include:
- UV-Vis Spectroscopy : Identifies ligand-centered (π→π*) and metal-to-ligand charge transfer (MLCT) transitions.
- IR Spectroscopy : Confirms Schiff base formation via C=N (~1600–1650 cm⁻¹) and phenolic O-H (~3400 cm⁻¹) stretches.
- Magnetic Susceptibility : Determines spin state (high-spin Fe(II) typically shows µeff ≈ 5.0 BM).
- Mössbauer Spectroscopy : Resolves oxidation state (Fe(II) vs. Fe(III)) and ligand field symmetry.
Cross-validation with X-ray crystallography (for solid-state structure) and cyclic voltammetry (redox behavior) is recommended .
Basic: What are the solubility and stability profiles of this complex under varying pH and temperature conditions?
Answer:
The complex is generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in aqueous acidic/basic conditions. Stability testing involves:
- pH-Dependent Studies : Monitor spectral changes (UV-Vis) over time in buffered solutions.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
- Air Sensitivity : Conduct experiments in gloveboxes to quantify oxidation rates to Fe(III). Document conditions using SI units and balanced equations (e.g., Fe²⁺ → Fe³⁺ + e⁻) .
Advanced: How do ligand field parameters and electronic configurations influence the magnetic and catalytic properties of this complex?
Answer:
Ligand field strength (Δ₀) determines the Fe(II) spin state, which directly impacts magnetic moment and catalytic activity (e.g., in oxidation reactions). Compare experimental magnetic data (e.g., SQUID magnetometry) with Tanabe-Sugano diagrams to estimate Δ₀. Advanced EPR can probe zero-field splitting in low-spin configurations. Catalytic efficiency (e.g., in O₂ activation) correlates with redox potential, measurable via cyclic voltammetry. Contrast results with density functional theory (DFT) calculations to refine ligand field models .
Advanced: How can researchers resolve contradictions in reported redox potentials or stability constants across studies?
Answer:
Systematically evaluate:
- Methodological Variables : Electrolyte composition (e.g., ionic strength), reference electrodes, and temperature.
- Synthetic Conditions : Ligand-to-metal ratio, solvent purity, and inert atmosphere quality.
- Data Normalization : Use internal standards (e.g., ferrocene/ferrocenium) for electrochemical studies. Replicate experiments with controlled variables and apply statistical tests (e.g., ANOVA) to identify outliers. Cross-check with thermodynamic databases (NIST) for consistency .
Advanced: What experimental designs are optimal for studying ligand substitution kinetics in this complex?
Answer:
Use stopped-flow UV-Vis spectroscopy to track real-time ligand exchange (e.g., with thiocyanate or cyanide). Control temperature (±0.1°C) and ionic strength. Analyze pseudo-first-order rate constants (kobs) under varying ligand concentrations. Compare Eyring plots (ln(k/T) vs. 1/T) to determine activation parameters (ΔH‡, ΔS‡). Validate mechanisms (associative vs. dissociative) using pressure-dependent kinetics .
Advanced: How can computational modeling (e.g., DFT) predict and explain anomalous spectroscopic or reactivity data?
Answer:
DFT calculations (e.g., B3LYP/6-311G**) model electronic structures, optimizing geometry to match crystallographic data. Compare calculated IR/Raman spectra with experimental results to identify discrepancies (e.g., solvent effects). For redox anomalies, compute frontier molecular orbitals (HOMO/LUMO) and spin densities. Validate using coupled-cluster (CCSD(T)) methods for higher accuracy. Integrate molecular dynamics (MD) to simulate solvation effects .
Advanced: What strategies mitigate interference from Fe(III) impurities in reactivity studies?
Answer:
- Synthesis : Use Fe(II) salts (e.g., FeCl₂·4H₂O) stored in desiccators and dissolved in degassed solvents.
- Characterization : Pre-screen batches with Mössbauer spectroscopy or potassium permanganate titrations.
- Reactivity Controls : Include chelators (e.g., EDTA) to sequester free Fe³⁺ and confirm results via blank experiments.
- Data Correction : Apply post-hoc statistical adjustments (e.g., linear regression for impurity gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
